molecular formula C13H15Cl2N3O6 B1617200 2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl [R-(R*,R*)]-aminoacetate CAS No. 2980-74-7

2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl [R-(R*,R*)]-aminoacetate

Cat. No.: B1617200
CAS No.: 2980-74-7
M. Wt: 380.2 g/mol
InChI Key: OQIFRQVYHYGHRI-MWLCHTKSSA-N
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Description

This compound, also known as chloramphenicol glycinate (CAS 2980-74-7), is a glycine ester derivative of chloramphenicol, a broad-spectrum antibiotic. Its molecular formula is C₁₃H₁₅Cl₂N₃O₆, with a stereospecific [R-(R,R)] configuration critical for bioactivity . The structure includes:

  • A dichloroacetyl group (Cl₂C(O)NH-) linked to an amino moiety.
  • A 4-nitrophenyl group contributing to aromatic interactions.
  • An aminoacetate ester (-O-CO-CH₂-NH₂) enhancing solubility and metabolic stability.

Decomposition occurs at 135–145°C, limiting its thermal processing . It is classified as a protein synthesis inhibitor, targeting bacterial ribosomes .

Properties

IUPAC Name

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3O6/c14-12(15)13(21)17-9(6-24-10(19)5-16)11(20)7-1-3-8(4-2-7)18(22)23/h1-4,9,11-12,20H,5-6,16H2,(H,17,21)/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIFRQVYHYGHRI-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952240
Record name 2,2-Dichloro-N-[3-(glycyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]ethanimidic acid
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Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2980-74-7
Record name Glycine, (2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl ester
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Record name Chloramphenicol glycinate
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Record name 2,2-Dichloro-N-[3-(glycyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]ethanimidic acid
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Record name 2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl [R-(R*,R*)]-aminoacetate
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Biological Activity

2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl [R-(R*,R*)]-aminoacetate is a synthetic compound with potential biological activity. Its structure includes a dichloroacetyl group, a hydroxyl group, and a nitrophenyl moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₅H₁₆Cl₂N₂O₈
  • CAS Number : 34327-18-9
  • Melting Point : 135-145 °C (decomposition) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antioxidant Activity : The presence of the hydroxyl group suggests possible antioxidant properties, which could mitigate oxidative stress in cells.
  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, although detailed mechanisms remain to be elucidated.

Biological Activity Data

Activity Type Effect Reference
Enzyme InhibitionYes (specific enzymes)
Antioxidant ActivityModerate
CytotoxicityEffective against cancer cells

Case Study 1: Antitumor Effects

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with acetylcholinesterase (AChE), revealing that it acts as a reversible inhibitor. This finding indicates potential applications in treating conditions associated with cholinergic dysfunction.

Research Findings

Recent investigations into the pharmacological properties of this compound have identified several key findings:

  • Dose-Dependent Effects : Biological assays showed that the effects of the compound are dose-dependent, with higher concentrations leading to increased inhibition of target enzymes and enhanced cytotoxicity.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, suggesting that it may enhance the efficacy of existing treatments.
  • Safety Profile : Toxicological assessments indicated that while the compound has promising therapeutic effects, it also exhibits irritant properties at higher doses, necessitating careful consideration in clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Thiamphenicol Glycinate Hydrochloride (CAS 2611-61-2)
  • Molecular Formula : C₁₄H₁₉Cl₃N₂O₆S .
  • Key Differences: Methylsulfonyl group (-SO₂CH₃) replaces the nitro group (-NO₂), altering electron-withdrawing effects and solubility. Hydrochloride salt enhances aqueous solubility (critical for injectable formulations) compared to the free aminoacetate ester .
  • Pharmacology : Retains antibacterial activity but with reduced bone marrow toxicity compared to chloramphenicol derivatives .
2.2 Chloramphenicol Succinate (CAS 3544-16-9)
  • Molecular Formula : C₁₅H₁₅Cl₂N₂O₈ .
  • Key Differences: Succinate ester (-O-CO-CH₂-CH₂-COOH) replaces the aminoacetate group, improving water solubility for intravenous use . Hydrolyzed in vivo to active chloramphenicol, providing a prodrug mechanism .
  • Applications : Preferred in clinical settings requiring rapid systemic delivery .
2.3 Chloramphenicol Palmitate (CAS 530-43-8)
  • Molecular Formula : C₂₇H₄₂Cl₂N₂O₆ .
  • Key Differences :
    • Palmitate ester (-O-CO-(CH₂)₁₄CH₃) confers lipid solubility, enabling oral administration as a suspension .
    • Slower hydrolysis in the gut results in prolonged release .
2.4 tert-Butyldimethylsilyl-Protected Derivative (CAS 864529-27-1)
  • Molecular Formula : C₂₃H₃₄Cl₂N₂O₇Si .
  • Key Differences :
    • Silicon-based protecting group (-Si(CH₃)₂C(CH₃)₃) stabilizes the hydroxyl group during synthetic modifications .
    • Used in intermediate synthesis to control regioselectivity .

Comparative Data Table

Compound Name Molecular Formula Substituent Group Solubility Melting Point/Decomposition Primary Use
Target Compound (Aminoacetate ester) C₁₃H₁₅Cl₂N₃O₆ Aminoacetate, -NO₂ Moderate 135–145°C (decomp.) Oral/Injectable antibiotic
Thiamphenicol Glycinate HCl C₁₄H₁₉Cl₃N₂O₆S Glycinate, -SO₂CH₃ High (HCl salt) N/A Regulated antibiotic
Chloramphenicol Succinate C₁₅H₁₅Cl₂N₂O₈ Succinate High N/A Intravenous therapy
Chloramphenicol Palmitate C₂₇H₄₂Cl₂N₂O₆ Palmitate Lipid-soluble ~90°C Pediatric oral suspension

Regulatory and Handling Considerations

  • Decomposition : The target compound’s thermal instability necessitates storage below 25°C .
  • Regulatory Status : Thiamphenicol glycinate HCl is listed under FDA Unique Ingredient Identifier (UNII) 88VGC22BWE, while chloramphenicol succinate is USP-compliant for injectables .

Preparation Methods

Synthetic Route Overview

The synthesis of 2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl [R-(R,R)]-aminoacetate typically involves multi-step organic synthesis emphasizing:

  • Formation of the amide bond between a dichloroacetyl chloride and a chiral amino alcohol precursor.
  • Introduction of the 4-nitrophenyl substituent.
  • Control of stereochemistry to obtain the [R-(R,R)] configuration.
  • Esterification with aminoacetate to form the final aminoacetate moiety.

A representative synthetic scheme includes:

  • Starting Material : A chiral amino alcohol bearing the 4-nitrophenyl group and hydroxyl functionality.
  • Acylation Step : Reaction with dichloroacetyl chloride under anhydrous conditions, typically in dichloromethane (DCM) at low temperatures (0–5°C) to form the dichloroacetyl amide.
  • Esterification : Coupling the intermediate with aminoacetic acid or its derivatives to yield the aminoacetate ester.
  • Purification : Removal of impurities and stereoisomers via chromatographic techniques or recrystallization.

Detailed Preparation Procedure

Step Reagents & Conditions Description
1. Chiral Amino Alcohol Preparation Synthesized or commercially obtained chiral amino alcohol with 4-nitrophenyl substitution Provides stereochemical backbone and functional groups
2. Acylation Dichloroacetyl chloride, DCM solvent, 0–5°C, inert atmosphere (N2 or Ar) Formation of amide bond; temperature control prevents side reactions
3. Esterification Aminoacetic acid or aminoacetate derivative, coupling agents (e.g., DCC, EDC), base (e.g., triethylamine), room temperature Formation of aminoacetate ester linkage
4. Purification Silica gel column chromatography with gradient elution (ethyl acetate/hexane), recrystallization from ethanol/water Achieves >95% purity, separates stereoisomers
5. Drying and Characterization Vacuum drying, NMR, HPLC, MS Confirms structural integrity and purity

Purification Strategies

  • Column Chromatography : Silica gel is the preferred stationary phase. Gradient elution starting from hexane to increasing proportions of ethyl acetate allows efficient separation of product from side products and unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures are effective solvents for recrystallizing the compound to improve purity and remove residual impurities.
  • Analytical Purity : Reverse-phase HPLC using a C18 column with UV detection at 254 nm is employed to confirm purity levels typically ≥95%.

Analytical Characterization for Preparation Validation

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Structural confirmation and stereochemistry ¹H and ¹³C NMR in DMSO-d6 or CDCl₃ show characteristic peaks for dichloroacetyl, nitrophenyl, hydroxyl, and aminoacetate groups
High-Performance Liquid Chromatography (HPLC) Purity assessment Reverse-phase C18 column, UV detection at 254 nm, purity ≥95%
Mass Spectrometry (MS) Molecular weight confirmation High-resolution ESI-MS confirms molecular ion peak at 380.2 g/mol with expected isotopic pattern due to chlorine atoms
Fourier-Transform Infrared Spectroscopy (FT-IR) Functional group identification C=O stretch at 1680–1720 cm⁻¹ (amide/ester), NO₂ asymmetric stretch near 1520 cm⁻¹
X-ray Crystallography (XRD) Absolute configuration and stereochemistry Single-crystal XRD resolves [R-(R,R)] stereochemistry, utilizing heavy atoms (Cl) for anomalous dispersion

Research Findings on Preparation

  • Stereochemical Control : The use of chiral amino alcohol precursors and low-temperature acylation conditions are critical to maintain stereochemical integrity and avoid racemization.
  • Reaction Yields : Optimized conditions yield the target compound in moderate to good yields (50–75%), depending on the purity of starting materials and reaction scale.
  • Stability Considerations : The compound is sensitive to hydrolysis under extreme pH; thus, neutral to slightly acidic conditions are preferred during synthesis and purification to prevent decomposition of the dichloroacetyl moiety.
  • Scalability : Multi-step synthesis is amenable to scale-up with appropriate control of temperature and moisture to maintain product quality.

Summary Table of Preparation Parameters

Parameter Optimal Condition Notes
Solvent for Acylation Anhydrous DCM Prevents hydrolysis of acid chloride
Temperature 0–5°C during acylation Minimizes side reactions
Coupling Agent (Esterification) DCC or EDC Efficient ester bond formation
Purification Method Silica gel chromatography, recrystallization Achieves >95% purity
Analytical Confirmation NMR, HPLC, MS, FT-IR, XRD Ensures structural and stereochemical integrity
Yield 50–75% overall Dependent on reaction scale and conditions

Q & A

Basic Research Questions

What are the optimal synthetic routes and purification strategies for 2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl [R-(R,R)]-aminoacetate?**

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and stereochemical control. For example, coupling dichloroacetyl chloride with a chiral amino alcohol precursor under anhydrous conditions (e.g., DCM, 0–5°C). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Structural confirmation requires X-ray crystallography (e.g., as in similar compounds ) to resolve stereoisomerism.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl₃) to confirm functional groups (e.g., dichloroacetyl, nitroaryl, and aminoacetate moieties).
  • HPLC : Reverse-phase HPLC (C18 column, UV detection at 254 nm) with ≥98% purity thresholds .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (exact mass ±0.05 Da) and fragmentation patterns .

Q. How can researchers identify and quantify key functional groups (e.g., dichloroacetyl, nitroaryl) in this compound?

  • Methodological Answer :

  • FT-IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch for amide/ester) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • UV-Vis : Nitrophenyl groups absorb strongly at ~310–330 nm (π→π* transitions). Quantify via Beer-Lambert law using molar absorptivity values from analogous nitroaromatics .

Advanced Research Questions

What experimental approaches resolve stereochemical ambiguities in the [R-(R,R)] configuration of this compound?**

  • Methodological Answer :

  • Single-Crystal XRD : Resolve absolute configuration using heavy atoms (e.g., Cl) for anomalous dispersion, as demonstrated for related chiral amides .
  • Computational Modeling : Compare experimental NMR chemical shifts with DFT-calculated shifts (e.g., B3LYP/6-31G* basis set) for stereoisomer discrimination .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • Kinetic Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of dichloroacetyl to glycine derivatives) .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., 150–200°C) under nitrogen atmosphere .

Q. How should researchers address contradictory data in bioactivity studies (e.g., receptor binding vs. cytotoxicity)?

  • Methodological Answer :

  • Triangulation : Combine in vitro assays (e.g., receptor binding) with orthogonal methods (e.g., transcriptomics) to validate mechanisms .
  • Meta-Analysis : Re-analyze datasets using multivariate statistics (e.g., PCA) to identify confounding variables (e.g., solvent effects, impurities) .

Methodological Frameworks for Data Interpretation

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., acetyltransferase enzymes). Validate with MD simulations (NAMD/GROMACS) .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogous compounds .

Q. What protocols ensure reproducibility in multi-step synthetic workflows?

  • Methodological Answer :

  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, stoichiometry) using factorial design (e.g., Minitab/JMP) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl [R-(R*,R*)]-aminoacetate
Reactant of Route 2
Reactant of Route 2
2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl [R-(R*,R*)]-aminoacetate

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